molecular formula C31H38N2O5 B605164 ACT-335827 CAS No. 1354039-86-3

ACT-335827

Cat. No.: B605164
CAS No.: 1354039-86-3
M. Wt: 518.6 g/mol
InChI Key: HXHOBPVRRPCTLG-SETSBSEESA-N
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Description

ACT 335827 is a selective orexin receptor 1 antagonist. Orexin receptors are involved in regulating various physiological processes, including feeding behavior, energy homeostasis, and wakefulness. ACT 335827 has been studied for its potential therapeutic applications, particularly in the context of metabolic syndrome and anxiety-related disorders .

Mechanism of Action

Target of Action

ACT-335827 is a selective antagonist of the orexin receptor type 1 . The primary target of this compound is the orexin receptor 1 (OX1R) . The orexin system, which includes OX1R, plays a crucial role in regulating feeding, nutrient metabolism, and energy homeostasis .

Mode of Action

This compound acts on OX1R with an IC50 value of 6 nM . This means that this compound has a high affinity for OX1R and can effectively block the action of orexins at this receptor . By blocking OX1R, this compound can induce satiety and reduce normal and palatable food intake .

Biochemical Pathways

The orexin system, targeted by this compound, is involved in various biochemical pathways related to feeding, nutrient metabolism, and energy homeostasis . By blocking OX1R, this compound can influence these pathways and lead to reduced food intake .

Result of Action

The blockade of OX1R by this compound leads to several effects. It can induce satiety and reduce normal and palatable food intake . In a rat model of diet-induced obesity associated with metabolic syndrome, this compound treatment led to increased water intake and the high-density lipoprotein associated cholesterol proportion of total circulating cholesterol . . controls) and feed efficiency in the absence of hyperphagia .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. This suggests that the dietary environment can influence the efficacy of this compound in reducing food intake .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACT 335827 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry and purity of the final product .

Industrial Production Methods

Industrial production of ACT 335827 would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing purification techniques such as crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

ACT 335827 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the dimethoxybenzyl and phenylacetamide moieties. These reactions can be catalyzed by acids or bases, depending on the specific conditions required .

Common Reagents and Conditions

Common reagents used in the reactions involving ACT 335827 include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions involving ACT 335827 are typically derivatives with modified functional groups. These derivatives can be used to study the structure-activity relationship and optimize the compound’s therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    Suvorexant: Another orexin receptor antagonist used for the treatment of insomnia.

    Almorexant: An orexin receptor antagonist studied for its potential in treating sleep disorders and anxiety.

    SB-334867: A selective orexin receptor 1 antagonist used in research to study the orexin system.

Uniqueness

ACT 335827 is unique in its selectivity for orexin receptor 1 and its lack of sedative effects, which distinguishes it from other orexin receptor antagonists like suvorexant and almorexant. This selectivity makes it a valuable tool for studying the orexin receptor system and developing new therapeutic agents .

Properties

IUPAC Name

(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N2O5/c1-20(2)32-31(34)30(22-10-8-7-9-11-22)33-15-14-23-18-28(37-5)29(38-6)19-24(23)25(33)16-21-12-13-26(35-3)27(17-21)36-4/h7-13,17-20,25,30H,14-16H2,1-6H3,(H,32,34)/t25-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHOBPVRRPCTLG-SETSBSEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CC4=CC(=C(C=C4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CC4=CC(=C(C=C4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336764
Record name ACT-335827
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354039-86-3
Record name ACT-335827
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of ACT-335827?

A: this compound acts as a selective antagonist of the orexin receptor type 1 (OX1R). [, ] Orexin neuropeptides, primarily synthesized in the hypothalamus, are involved in regulating arousal, stress response, and feeding behavior. By selectively blocking OX1R, this compound interferes with orexin signaling in the brain, leading to downstream effects on these physiological processes. [, , ]

Q2: Did this compound affect effort-based reward-seeking behavior in preclinical studies?

A: Interestingly, this compound, as well as other selective OX1R antagonists (SB-334867 and nivasorexant), did not affect effort-based responding for sucrose rewards in rats. [] This suggests that while the orexin system is implicated in reward processing, particularly for drugs of abuse, selective OX1R antagonism may not significantly alter motivation for natural rewards like sucrose in this specific experimental paradigm. []

Q3: How does this compound compare to dual orexin receptor antagonists in terms of its effects on stress response?

A: When compared to the dual orexin receptor antagonist Almorexant, this compound exhibited different effects on the cardiovascular and behavioral responses to novelty stress in rats. [] While Almorexant effectively reduced stress-induced increases in locomotor activity, blood pressure, and heart rate, this compound alone had limited effects. [] These findings suggest that both OX1R and OX2R may play synergistic roles in mediating stress responses, and blocking only OX1R with this compound might not be sufficient to elicit the same robust effects as dual receptor blockade. []

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